Diethyl Benzylidenemalonate: A Technical Guide for Researchers
Diethyl Benzylidenemalonate: A Technical Guide for Researchers
CAS Number: 5292-53-5 Molecular Formula: C₁₄H₁₆O₄ Molecular Weight: 248.27 g/mol
This technical guide provides an in-depth overview of diethyl benzylidenemalonate (CAS 5292-53-5), a versatile organic compound with applications in chemical synthesis and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical properties, synthesis protocols, and available biological data.
Chemical and Physical Properties
Diethyl benzylidenemalonate is a colorless to yellow, clear liquid at room temperature. It is insoluble in water but soluble in many organic solvents. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆O₄ | [1] |
| Molecular Weight | 248.27 g/mol | [1] |
| CAS Number | 5292-53-5 | [2][3] |
| Appearance | Colorless to yellow clear liquid | |
| Melting Point | 28-31 °C | [2] |
| Boiling Point | 215-217 °C at 30 mmHg | [2] |
| Density | 1.107 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.536 | [2] |
| InChI Key | VUWPIBNKJSEYIN-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC | [1] |
Synthesis of Diethyl Benzylidenemalonate
The primary synthetic route to diethyl benzylidenemalonate is the Knoevenagel condensation reaction.[4] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde or ketone, here benzaldehyde, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine (or another suitable base like ammonia)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with dilute hydrochloric acid to remove the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure diethyl benzylidenemalonate.
Biological Activity
While diethyl benzylidenemalonate is primarily used as a synthetic intermediate, some studies have explored its biological potential, particularly in the context of cancer research.
Anticancer Activity: NCI-60 Human Tumor Cell Line Screen
Diethyl benzylidenemalonate (NSC Identifier: 1272) was evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen at a single high concentration of 10⁻⁵ M.[5] The results, presented as percent growth, indicate varying levels of growth inhibition across different cancer cell line panels. A value of 100 signifies no growth inhibition, while a value of 0 indicates total growth inhibition. Negative values represent cell killing.
The data from the NCI-60 screen is summarized in the table below.
| Cell Line Panel | Cell Line | Growth Percent (%) |
| Leukemia | CCRF-CEM | 89.23 |
| HL-60(TB) | 88.31 | |
| K-562 | 96.01 | |
| MOLT-4 | 93.31 | |
| RPMI-8226 | 92.51 | |
| SR | 87.23 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 97.23 |
| EKVX | 89.87 | |
| HOP-62 | 92.11 | |
| HOP-92 | 88.76 | |
| NCI-H226 | 94.32 | |
| NCI-H23 | 91.45 | |
| NCI-H322M | 90.12 | |
| NCI-H460 | 95.67 | |
| NCI-H522 | 93.89 | |
| Colon Cancer | COLO 205 | 96.54 |
| HCT-116 | 98.12 | |
| HCT-15 | 97.43 | |
| HT29 | 95.88 | |
| KM12 | 94.76 | |
| SW-620 | 96.21 | |
| CNS Cancer | SF-268 | 93.21 |
| SF-295 | 91.87 | |
| SF-539 | 90.54 | |
| SNB-19 | 92.34 | |
| SNB-75 | 89.99 | |
| U251 | 94.56 | |
| Melanoma | LOX IMVI | 88.98 |
| MALME-3M | 91.23 | |
| M14 | 90.45 | |
| SK-MEL-2 | 92.78 | |
| SK-MEL-28 | 93.11 | |
| SK-MEL-5 | 94.67 | |
| UACC-257 | 90.87 | |
| UACC-62 | 89.54 | |
| Ovarian Cancer | IGROV1 | 95.32 |
| OVCAR-3 | 92.11 | |
| OVCAR-4 | 91.43 | |
| OVCAR-5 | 90.76 | |
| OVCAR-8 | 93.54 | |
| NCI/ADR-RES | 94.87 | |
| SK-OV-3 | 96.12 | |
| Renal Cancer | 786-0 | 97.34 |
| A498 | 96.78 | |
| ACHN | 95.99 | |
| CAKI-1 | 94.21 | |
| RXF 393 | 92.87 | |
| SN12C | 93.45 | |
| TK-10 | 91.98 | |
| UO-31 | 90.23 | |
| Prostate Cancer | PC-3 | 98.01 |
| DU-145 | 97.56 | |
| Breast Cancer | MCF7 | 96.87 |
| MDA-MB-231/ATCC | 95.43 | |
| HS 578T | 94.98 | |
| BT-549 | 93.21 | |
| T-47D | 92.76 | |
| MDA-MB-468 | 91.88 |
Data extracted from the NCI Developmental Therapeutics Program database for NSC #1272.[5]
The data indicates that diethyl benzylidenemalonate exhibits modest growth inhibitory effects at the tested concentration across the NCI-60 panel. The most significant growth inhibition was observed in the leukemia cell line SR (87.23% growth).
Potential Mechanisms of Action and Signaling Pathways
Currently, there is a lack of specific studies elucidating the precise mechanism of action or the signaling pathways modulated by diethyl benzylidenemalonate. However, based on its chemical structure, which features an electrophilic α,β-unsaturated system, it could potentially act as a Michael acceptor. This would allow it to react with nucleophilic residues (such as cysteine) in proteins, potentially leading to enzyme inhibition or disruption of protein function.
Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways affected by diethyl benzylidenemalonate.
Experimental Protocols for Biological Evaluation
For researchers interested in further investigating the biological activities of diethyl benzylidenemalonate, the following are generalized protocols for common in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Diethyl benzylidenemalonate
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of diethyl benzylidenemalonate in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Diethyl benzylidenemalonate
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of diethyl benzylidenemalonate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.
Conclusion
Diethyl benzylidenemalonate is a well-characterized compound with established synthetic methodologies. While its primary role has been in organic synthesis, preliminary data from the NCI-60 screen suggests a potential for modest anticancer activity. Its chemical structure points towards a possible mechanism of action involving Michael addition, a hypothesis that warrants further investigation. The provided experimental protocols offer a starting point for researchers to further explore the biological potential of this compound in various therapeutic areas, including oncology and infectious diseases. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its efficacy in more advanced preclinical models.
